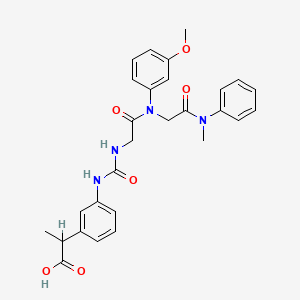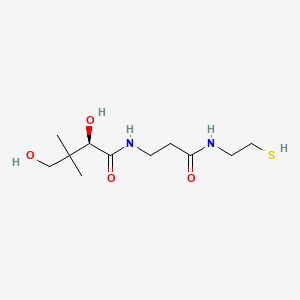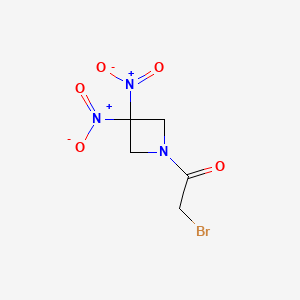![molecular formula C16H8Br2F6N6O B1680101 1-[3,5-bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea CAS No. 426834-69-7](/img/structure/B1680101.png)
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a urea group (-NH-CO-NH-), which is a common functional group in organic chemistry and biochemistry. The molecule also contains a tetrazole group (a five-membered ring containing four nitrogen atoms), which is a common feature in many pharmaceuticals . The presence of the trifluoromethyl groups and bromine atoms suggests that this compound could have interesting reactivity and potentially useful properties.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The urea group could participate in hydrogen bonding, while the tetrazole ring could act as a nucleophile in certain reactions. The trifluoromethyl groups are generally quite stable but can be involved in certain types of reactions .Aplicaciones Científicas De Investigación
Ion Channel Modulation
NS 5806 is an activator of the calcium-independent transient outward potassium current (Ito) . It increases Kv4.3-mediated Ito current amplitudes (EC50 = 5.3 µM), as well as slows Ito current decay in a manner dependent on potassium channel interaction protein 2 (KChIP2), in CHO-K1 cells expressing human Kv4.3 .
Cardiovascular System Research
NS 5806 has been used in the research area of the cardiovascular system. It increases Ito currents in isolated rabbit ventricular myocytes (EC50 = 1.6 µM) .
Heart Failure Research
NS 5806 has been used in heart failure research. It reverses rapid pacing-induced decreases in Ito current recovery and restores the spike-and-dome morphology of the epicardial action potential in ventricular wedge preparations isolated from a dog heart in a model of heart failure .
KV4.3 Channel Activation
NS 5806 is a KV4.3 channel activator. It mediates the transient outward K+ current (Ito). It increases IKv4.3 peak current amplitude in CHO-K1 cells expressing KV4.3 and KChIP2 (EC50 = 5.3 μM) .
KV1.4 Channel Inhibition
NS 5806 inhibits KV1.4-mediated currents independently of KChIP2 .
KV4.2 and KV4.3 Current Decay Slowing
NS 5806 also slows the decay of KV4.2 and KV4.3 currents in the presence of KChIP2 .
Extreme Pressure Grease
NS-5806-GC is a non-melting extreme pressure grease designed for lubrication of highly loaded slides and bearings in extreme temperature environments. It is fortified with molybdenum disulfide for excellent protection of steel components against wear and seizure .
Mecanismo De Acción
Target of Action
NS 5806, also known as 1-[3,5-bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea, primarily targets the KV4.3/KChIP2 channels . These channels play a crucial role in mediating the transient outward potassium current (Ito) in cardiac cells .
Mode of Action
NS 5806 acts as a potent potassium current activator. It increases the KV4.3/KChIP2 peak current amplitudes with an EC50 of 5.3 μM . Furthermore, NS 5806 slows the decay of KV4.3 and KV4.2 currents in channel complexes containing KChIP2 .
Biochemical Pathways
The primary biochemical pathway affected by NS 5806 is the potassium ion transport pathway . By activating the KV4.3/KChIP2 channels, NS 5806 enhances the transient outward potassium current (Ito), which is essential for the repolarization phase of the cardiac action potential .
Pharmacokinetics
The compound’s solubility in dmso and ethanol suggests that it may have good bioavailability.
Result of Action
The activation of KV4.3/KChIP2 channels by NS 5806 leads to an increase in the transient outward potassium current (Ito). This increase can affect the action potential of cardiac cells, specifically the repolarization phase . In a model of heart failure, NS 5806 was shown to reverse rapid pacing-induced decreases in Ito current recovery and restore the spike-and-dome morphology of the epicardial action potential .
Propiedades
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2F6N6O/c17-8-4-10(13-27-29-30-28-13)12(11(18)5-8)26-14(31)25-9-2-6(15(19,20)21)1-7(3-9)16(22,23)24/h1-5H,(H2,25,26,31)(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWJWROOLOOCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2Br)Br)C3=NNN=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2F6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469888 | |
| Record name | MolPort-023-277-083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea | |
CAS RN |
426834-69-7 | |
| Record name | MolPort-023-277-083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NS5806 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid](/img/structure/B1680022.png)


![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B1680026.png)


![(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid](/img/structure/B1680034.png)




